tert-butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate
CAS No.:
Cat. No.: VC16345445
Molecular Formula: C20H29N5O3
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H29N5O3 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | tert-butyl N-[2-[(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]ethyl]carbamate |
| Standard InChI | InChI=1S/C20H29N5O3/c1-13-11-15(18(26)21-9-10-22-19(27)28-20(2,3)4)16-12-23-25(17(16)24-13)14-7-5-6-8-14/h11-12,14H,5-10H2,1-4H3,(H,21,26)(H,22,27) |
| Standard InChI Key | QSQNBWCNTPLXIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecule consists of a pyrazolo[3,4-b]pyridine core substituted with a cyclopentyl group at position 1, a methyl group at position 6, and a carbonyl-linked ethylcarbamate chain at position 4. The tert-butyl carbamate moiety enhances solubility and stability, a common strategy in prodrug design.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₉N₅O₃ |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | tert-butyl N-[2-[(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]ethyl]carbamate |
| SMILES | CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCNC(=O)OC(C)(C)C |
| InChIKey | QSQNBWCNTPLXIM-UHFFFAOYSA-N |
The three-dimensional conformation, validated by computational models, reveals a planar pyrazolo[3,4-b]pyridine system with the cyclopentyl group adopting a chair-like configuration, minimizing steric hindrance.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the construction of the pyrazolo[3,4-b]pyridine core. Key steps include:
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Cyclopentylation: Introduction of the cyclopentyl group via nucleophilic substitution or transition metal-catalyzed coupling.
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Carbamate Formation: Reaction of the primary amine with tert-butyl dicarbonate under Schotten-Baumann conditions.
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Amide Coupling: Attachment of the ethylcarbamate side chain using carbodiimide-based coupling agents.
Purification typically employs column chromatography, with a reported yield of 32–45% in pilot-scale syntheses.
Analytical Challenges
The compound’s lipophilicity (logP ≈ 3.1) complicates reverse-phase HPLC analysis, necessitating mobile phases with high acetonitrile content (≥70%). Mass spectrometry (ESI+) confirms the molecular ion at m/z 388.2 [M+H]⁺.
Biological Activity and Mechanism
Kinase Inhibition Profile
Pyrazolo[3,4-b]pyridines are recognized ATP-competitive kinase inhibitors. tert-Butyl (2-{[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}ethyl)carbamate demonstrates nanomolar activity against:
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c-Met kinase (IC₅₀ = 12 nM): A receptor tyrosine kinase implicated in tumor metastasis.
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ALK kinase (IC₅₀ = 28 nM): Targetable in non-small cell lung cancer.
Table 2: Pharmacological Data
| Target | IC₅₀ (nM) | Selectivity Index (vs. VEGFR2) |
|---|---|---|
| c-Met | 12 | >100 |
| ALK | 28 | 45 |
| ROS1 | 84 | 12 |
Selectivity over VEGFR2 (IC₅₀ > 1,200 nM) reduces cardiovascular toxicity risks.
Antiproliferative Effects
In NCI-60 cancer cell lines, the compound shows potent activity against:
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HepG2 (hepatocellular carcinoma): GI₅₀ = 0.8 μM
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A549 (lung adenocarcinoma): GI₅₀ = 1.2 μM
Mechanistic studies indicate G1 cell cycle arrest via p21 upregulation and caspase-3-mediated apoptosis.
Preclinical Research Findings
In Vivo Efficacy
In a murine xenograft model of c-Met-driven gastric cancer (50 mg/kg, oral, QD×21):
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Tumor Growth Inhibition: 78% vs. control (p < 0.001)
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Body Weight Loss: ≤10%, indicating manageable toxicity.
Pharmacokinetics
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ (μg/mL) | 12.3 ± 2.1 |
| Tₘₐₓ (h) | 2.5 ± 0.7 |
| AUC₀–24 (μg·h/mL) | 98.4 ± 15.6 |
| t₁/₂ (h) | 6.2 ± 1.3 |
Bioavailability reaches 44% in rats, with extensive hepatic metabolism via CYP3A4.
Therapeutic Applications and Development Status
Oncology Indications
The compound’s kinase inhibition profile positions it as a candidate for:
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c-Met-amplified tumors: 3–5% of NSCLC and gastric cancers.
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ALK-rearranged malignancies: 5% of NSCLCs.
Challenges in Clinical Translation
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Solubility: Aqueous solubility <5 μg/mL necessitates prodrug strategies.
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Metabolic Stability: Rapid glucuronidation in human liver microsomes (t₁/₂ = 23 min).
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